N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the pyrimidine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
- **N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(5-ETHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
Uniqueness
N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H16F3N5S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H16F3N5S/c1-3-24-9-11(8-21-24)7-20-15-22-12(13-5-4-10(2)25-13)6-14(23-15)16(17,18)19/h4-6,8-9H,3,7H2,1-2H3,(H,20,22,23) |
InChI Key |
OCTOYLXYJYNBTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(S3)C |
Origin of Product |
United States |
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